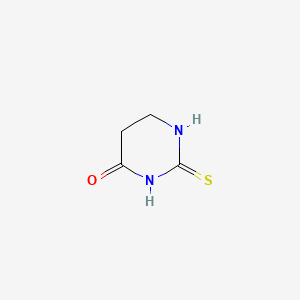
Bisabolangelone
説明
Bisabolangelone is a sesquiterpene derivative isolated from the roots of Osterici Radix . It possesses anti-inflammatory properties, inhibiting LPS-stimulated inflammation through the blocking of NF-kappaB and MAPK pathways in macrophages . It also has anti-ulcer activities .
Synthesis Analysis
Bisabolangelone reduction derivatives have been synthesized and characterized . Preliminary H+/K+ ATPase activity evaluation indicated that some of these derivatives exhibited better inhibitory activities .Molecular Structure Analysis
The homology model of human gastric H+/K±ATPase has been produced based on the template provided by pig gastric H+/K±ATPase . After molecular mechanics optimization, induced-fit docking simulation between gastric H+/K±ATPase and bisabolangelone was performed .Chemical Reactions Analysis
The interaction mechanisms of a series of bisabolonalone hydrazone carboxamides as H+/K±ATPase reversible inhibitors were studied by molecular docking, QM/MM calculation, and MM/GBSA binding free energy analysis methods .科学的研究の応用
Gastric H+/K±ATPase Inhibitor
Bisabolangelone has been identified as a significant inhibitor of gastric H+/K±ATPase . This enzyme plays a crucial role in the acidification of the stomach, which is a key process in digestion. Inhibition of this enzyme can be beneficial in the management of gastric ulcer disease . The binding pocket of Bisabolangelone involves several amino acid residues, and it forms hydrogen bonds with the residues Cys778, Gln889, and Tyr893 .
Anti-Microbial Activity
Bisabolangelone, like many sesquiterpene compounds, is known to possess anti-microbial activity . This makes it a potential candidate for the development of new anti-microbial drugs.
Anti-Tumor Activity
Bisabolangelone has also been found to have anti-tumor activity . This suggests that it could potentially be used in cancer treatment, although more research is needed in this area.
Anti-Inflammatory Activity
The anti-inflammatory activity of Bisabolangelone is another important application . This could make it useful in the treatment of various inflammatory diseases.
Anti-Ulcer Activity
Bisabolangelone has been found to have significant inhibition activity of H+/K±ATPase and could be used in the management of gastric ulcer disease .
Cytotoxic Activity
Bisabolangelone has been found to have cytotoxic activity . This means it has the potential to kill certain types of cells, which could be beneficial in the treatment of certain diseases.
作用機序
Target of Action
Bisabolangelone, a sesquiterpene derivative, primarily targets the gastric H+/K±ATPase . This enzyme is a member of the P-type ATPase family, which includes Na+/K±ATPase and Ca2±ATPase . These proteins engage in a common catalytic cycle with ion translocation coupled to phosphorylation and dephosphorylation of a conserved aspartate residue . The H+/K±ATPase engages in 2K+/2H+/1ATP electroneutral ion exchange, generating a million-fold H±gradient across the mammalian canalicular membrane of the parietal cell and acidifying the gastric lumen as part of the feeding response .
Mode of Action
Bisabolangelone interacts with its target, the gastric H+/K±ATPase, through an induced-fit docking simulation . The binding pocket involves the amino acid residues Asp101, Asp102, Tyr105, Leu106, Val296, Phe297, Met299, Ala300, Tyr764, Tyr767, Leu774, Gly777, Cys778, Ile779, Gln889, Tyr893, and Ile952 . Hydrogen bonds are formed between bisabolangelone and the amino acid residues Cys778, Gln889, and Tyr893 .
Biochemical Pathways
Bisabolangelone inhibits the H+/K±ATPase, which is involved in the regulation of gastric acid secretion . This inhibition activity significantly affects the biochemical pathway of gastric acid secretion, leading to a decrease in gastric acidity . Additionally, bisabolangelone possesses anti-inflammatory properties, which inhibit LPS-stimulated inflammation through the blocking of NF-kappaB and MAPK pathways in macrophages .
Pharmacokinetics
The pharmacokinetics of bisabolangelone have been studied using LC-MS/MS . .
Result of Action
Bisabolangelone has been found to have significant inhibitory activity on H+/K±ATPase and could be used in the management of gastric ulcer disease . It also exhibits neuroprotective effects on nerve cells by interacting with calcium channels, mainly blocking the voltage-gated calcium channels, and suppressing calcium release from the calcium store .
Action Environment
The action of bisabolangelone can be influenced by environmental factors. For instance, it has been reported to be unstable in both basic and acidic media
Safety and Hazards
特性
IUPAC Name |
(2Z,3S,3aS,7aR)-3-hydroxy-3,6-dimethyl-2-(3-methylbut-2-enylidene)-7,7a-dihydro-3aH-1-benzofuran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O3/c1-9(2)5-6-13-15(4,17)14-11(16)7-10(3)8-12(14)18-13/h5-7,12,14,17H,8H2,1-4H3/b13-6-/t12-,14+,15-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNWNPLBSEQDDQV-FRPWFYLFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2C(C1)OC(=CC=C(C)C)C2(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)[C@H]2[C@@H](C1)O/C(=C\C=C(C)C)/[C@@]2(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bisabolangelone | |
CAS RN |
30557-81-4 | |
| Record name | Ligustilone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030557814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Ethyl-7-methoxy-5-methyl-2-(5-methyl-1,3,4-oxadiazol-2-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1253638.png)
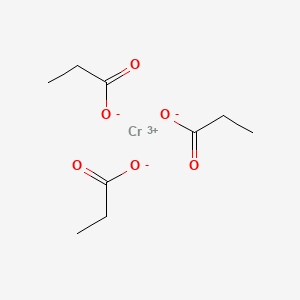

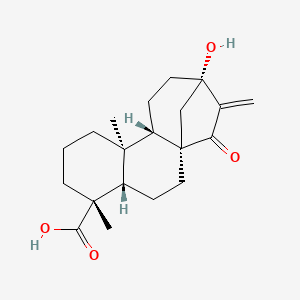
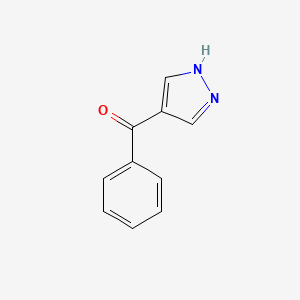


![[14]Annulene](/img/structure/B1253648.png)
![3-(3-Chlorophenyl)-1-[(1-methyl-3-indolyl)methyl]-1-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1253650.png)
![1-(3-chlorophenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea](/img/structure/B1253653.png)
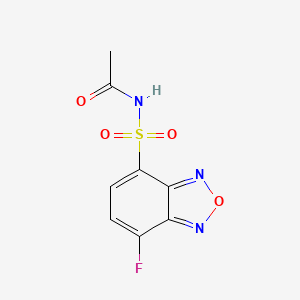
![4-[(1S)-1-hydroxy-2-{[(2R)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol](/img/structure/B1253655.png)
